molecular formula C10H17N3O2 B13283785 5-tert-butyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-tert-butyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13283785
M. Wt: 211.26 g/mol
InChI Key: MVDSAJYVTCJGIV-UHFFFAOYSA-N
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Description

5-tert-butyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a tert-butyl group, an isopropyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Functional Group Modification: The tert-butyl and isopropyl groups are introduced through subsequent functional group modifications, and the carboxylic acid group is added through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

5-tert-butyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme activity or protein interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tert-butyl and isopropyl groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole-4-carboxylic acid: Lacks the tert-butyl and isopropyl groups, making it less hydrophobic and potentially less selective in binding interactions.

    5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, which may affect its binding affinity and selectivity.

    1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the tert-butyl group, which may influence its stability and reactivity.

Uniqueness

The presence of both tert-butyl and isopropyl groups in 5-tert-butyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique structural and chemical properties. These groups enhance the compound’s hydrophobicity, stability, and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

5-tert-butyl-1-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C10H17N3O2/c1-6(2)13-8(10(3,4)5)7(9(14)15)11-12-13/h6H,1-5H3,(H,14,15)

InChI Key

MVDSAJYVTCJGIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)C(=O)O)C(C)(C)C

Origin of Product

United States

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